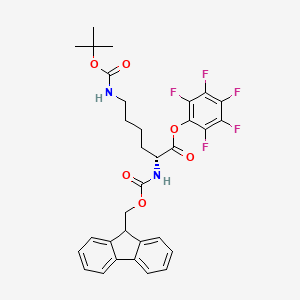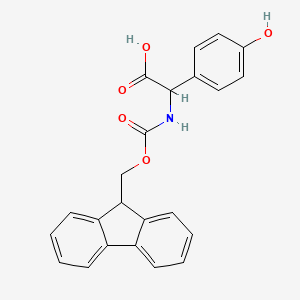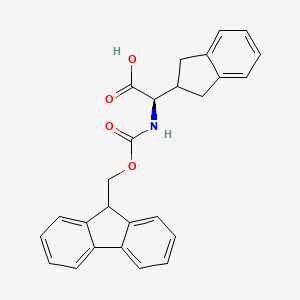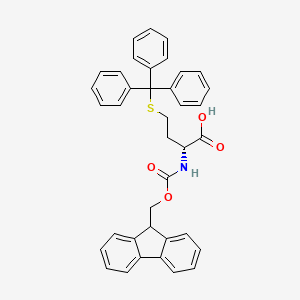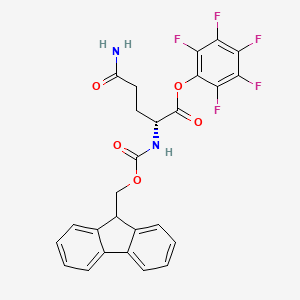
Fmoc-Amcp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Amcp-OH, also known as 4-(9-fluorenylmethoxycarbonyl)-α-methyl-α-phenylcinnamic acid, is an important synthetic intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. It is a versatile building block for various chemical reactions, including peptide synthesis, condensation reactions, and polymerization. This compound is a valuable tool for scientists in the laboratory, as it provides a convenient, cost-effective, and efficient way to synthesize a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Fmoc-Amcp-OH wird bei der Herstellung von selbsttragenden Hydrogelen auf Basis von Fmoc-derivatisierten kationischen Hexapeptiden verwendet {svg_1}. Diese Hydrogele sind biokompatible Materialien, die sich für verschiedene biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_2}. Sie sind besonders nützlich für die Medikamentenverabreichung und als diagnostische Werkzeuge für die Bildgebung {svg_3}.
Gewebetechnik
Die auf this compound basierenden Hydrogele haben in der Gewebetechnik großes Potenzial gezeigt {svg_4}. So unterstützt beispielsweise das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), die Zellhaftung, das Überleben und die Vermehrung vollständig {svg_5}. Dies macht es zu einem möglichen Material für die Gewebetechnik {svg_6}.
Protein-Engineering
Durch die Integration von this compound in Peptide können Wissenschaftler Proteine mit neuartigen Eigenschaften entwickeln. Der Cyclopropanring in this compound kann konformative Einschränkungen einführen, was möglicherweise zu einer veränderten Proteinfaltung, Stabilität und Funktion führt.
Herstellung von biofunktionalen Hydrogelmaterialien
This compound wird zur Herstellung verschiedener biofunktionaler Hydrogelmaterialien in wässrigen Medien verwendet {svg_7}. Diese Materialien werden durch Selbstassemblierung von Peptidderivaten gebildet, wodurch supramolekulare Nanostrukturen und deren dreidimensionale Netzwerke entstehen {svg_8}.
Bildung supramolekularer Nanostrukturen
This compound wird bei der Bildung von supramolekularen Nanostrukturen verwendet {svg_9}. Diese Nanostrukturen bestehen aus selbstassemblierenden Peptidderivaten und haben ein rasant wachsendes Interesse an der Herstellung verschiedener biofunktionaler Materialien geweckt {svg_10}.
Hydrogelbildung
This compound wird bei der Hydrogelbildung verwendet {svg_11}. Die selbstassemblierenden Peptide, die eine aromatische Gruppe an ihrem N-Terminus tragen, haben ein robustes Potenzial, sich unter wässrigen Bedingungen zu supramolekularen Nanostrukturen selbst zu assemblieren, mit anschließender Hydrogelbildung {svg_12}.
Wirkmechanismus
Target of Action
Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .
Biochemical Pathways
Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Pharmacokinetics
The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .
Eigenschaften
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXEGCTGAJEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263045-62-0 |
Source


|
| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









